C.I. Direct Violet 66 chemical structure and properties
C.I. Direct Violet 66 chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
C.I. Direct Violet 66, also known by its Colour Index Number 29120 and CAS number 6798-03-4, is a disazo direct dye.[1] Direct dyes are a class of dyes that can be applied directly to cellulosic fibers, such as cotton, from an aqueous solution. C.I. Direct Violet 66 is notable for its violet hue and its application in the dyeing of paper and textiles.[2][3] Structurally, it is a complex molecule containing two azo groups (-N=N-) and is typically supplied as a copper complex, which enhances its light fastness. This guide provides a comprehensive overview of its chemical structure, properties, a detailed (proposed) synthesis protocol, an application methodology for textile dyeing, and analytical procedures for its characterization and quality control.
Chemical Structure and Properties
C.I. Direct Violet 66 is a complex organic molecule. The core structure is based on the coupling of diazotized 3-amino-4-hydroxybenzenesulfonamide (B74053) with a central bis-naphthol amine, which is then complexed with copper.
Table 1: Chemical Identifiers and Properties of C.I. Direct Violet 66
| Property | Value | Reference |
| C.I. Name | Direct Violet 66 | |
| C.I. Number | 29120 | [1][2] |
| CAS Number | 6798-03-4 | [1] |
| Chemical Class | Disazo | [2] |
| Molecular Formula (Sodium Salt) | C₃₂H₂₃N₇Na₂O₁₄S₄ | [1] |
| Molecular Weight (Sodium Salt) | 903.81 g/mol | [1] |
| Molecular Formula (Dicopper Complex) | C₃₂H₁₉Cu₂N₇Na₂O₁₄S₄ | [3] |
| Molecular Weight (Dicopper Complex) | 1026.86 g/mol | [3] |
| Appearance | Violet Powder | [2] |
| Solubility | Soluble in water | [2] |
Table 2: Physicochemical and Fastness Properties of C.I. Direct Violet 66
| Property | Description | Reference |
| Color in Aqueous Solution | Red-light purple | [1] |
| Behavior in Strong Acid (H₂SO₄) | Turns blue, then red-purple upon dilution | [1] |
| Behavior in Strong Base (10% NaOH) | Turns blue-purple | [1] |
| Behavior with 10% HCl | Forms a purple precipitate | [1] |
| Light Fastness | 6-7 (Good to Very Good) | [2] |
| Washing Fastness | 1-2 (Poor) | [2] |
| Acid Resistance | 1-2 (Poor) | |
| Alkali Resistance | 2 (Poor) |
Experimental Protocols
Synthesis of C.I. Direct Violet 66
The synthesis of C.I. Direct Violet 66 involves a multi-step process beginning with the diazotization of an aromatic amine, followed by azo coupling, and finally, complexation with a copper salt. The following is a detailed, proposed experimental protocol based on general azo dye synthesis procedures.
Part 1: Diazotization of 3-Amino-4-hydroxybenzenesulfonamide
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Preparation of the Amine Solution: In a 500 mL three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 37.6 g (0.2 mol) of 3-amino-4-hydroxybenzenesulfonamide in 200 mL of water containing 8.0 g (0.2 mol) of sodium hydroxide. Cool the resulting solution to 0-5 °C in an ice-salt bath.
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Preparation of the Nitrite (B80452) Solution: In a separate beaker, dissolve 14.0 g (0.203 mol) of sodium nitrite in 50 mL of cold water.
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Diazotization: Slowly add the sodium nitrite solution to the cooled amine solution over 30 minutes, ensuring the temperature is maintained between 0-5 °C. After the addition is complete, continue stirring for another 30 minutes at the same temperature. The completion of diazotization can be checked with starch-iodide paper (a blue-black color indicates excess nitrous acid).
Part 2: Azo Coupling
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Preparation of the Coupling Component Solution: In a 1 L beaker, dissolve 49.6 g (0.1 mol) of Bis(4-hydroxy-2-sulfonaphthalene-7-yl)amine in 300 mL of water containing 12.0 g (0.3 mol) of sodium hydroxide. Cool this solution to 10-15 °C.
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Coupling Reaction: Slowly add the cold diazonium salt solution from Part 1 to the coupling component solution over 1-2 hours with vigorous stirring. Maintain the temperature at 10-15 °C and the pH at 9-10 by adding a 20% sodium carbonate solution as needed.
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Completion of Coupling: After the addition is complete, continue stirring for an additional 2-3 hours at room temperature to ensure the reaction goes to completion.
Part 3: Copper Complexation and Isolation
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Copper Complexation: Heat the reaction mixture to 80-85 °C. Prepare a solution of 50.0 g (0.2 mol) of copper(II) sulfate (B86663) pentahydrate in 150 mL of hot water. Add this copper sulfate solution to the dye mixture slowly over 30 minutes. Maintain the temperature and stir for an additional 2-3 hours.
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Isolation: Salt out the dye by adding sodium chloride (approximately 20% of the total volume) to the hot mixture. Stir until the salt dissolves, then allow the mixture to cool to room temperature.
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Filtration and Washing: Filter the precipitated dye using a Buchner funnel. Wash the filter cake with a 10% sodium chloride solution to remove impurities.
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Drying: Dry the purified C.I. Direct Violet 66 in an oven at 60-70 °C.
Caption: Synthesis workflow for C.I. Direct Violet 66.
Application in Cotton Dyeing
The following protocol details a standard procedure for dyeing cotton fabric with C.I. Direct Violet 66.
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Preparation of the Dyebath:
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Calculate the required amount of dye based on the weight of the fabric (e.g., 1% on weight of fabric, owf).
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Make a paste of the dye powder with a small amount of cold water. Add boiling water to dissolve the dye completely.
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Prepare the dyebath with the dissolved dye, 1 g/L of soda ash (to maintain a slightly alkaline pH), and water to achieve a liquor ratio of 20:1 (20 mL of water for every 1 g of fabric).
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Dyeing Procedure:
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Introduce the pre-wetted cotton fabric into the dyebath at 40 °C.
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Run the material for 15 minutes at this temperature.
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Gradually add Glauber's salt (sodium sulfate) to the dyebath in three portions over 30 minutes (e.g., a total of 20 g/L). The salt helps in the exhaustion of the dye onto the fabric.
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Raise the temperature of the dyebath to a boil (95-100 °C) over 30-45 minutes.
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Continue dyeing at the boil for 60 minutes.
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After-treatment:
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Cool the dyebath to 70 °C.
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Remove the fabric, rinse thoroughly with cold water, and then with hot water.
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To improve wash fastness, an optional after-treatment with a cationic dye-fixing agent can be performed according to the manufacturer's instructions.
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Squeeze the fabric and dry it in a hot air oven or by ironing.
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Analytical Quality Control
To ensure the quality and purity of C.I. Direct Violet 66, the following analytical methods are recommended.
1. Purity Assessment by High-Performance Liquid Chromatography (HPLC)
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Objective: To determine the purity of the dye and identify any colored impurities or unreacted intermediates.
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Instrumentation: A standard HPLC system with a Diode Array Detector (DAD) or a UV-Vis detector.
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Chromatographic Conditions:
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Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
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Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid or an appropriate buffer).
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Flow Rate: 1.0 mL/min.
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Detection Wavelength: The maximum absorbance wavelength (λmax) of C.I. Direct Violet 66 (typically in the 550-600 nm range), with additional monitoring at lower wavelengths (e.g., 254 nm) to detect non-colored impurities.
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Injection Volume: 10 µL.
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Sample Preparation: Accurately weigh approximately 10 mg of the dye and dissolve it in a suitable solvent (e.g., water/methanol 50:50 v/v) to a final concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
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Data Analysis: The purity is calculated by the area normalization method, where the peak area of the main dye component is divided by the total area of all peaks in the chromatogram and multiplied by 100.
2. Characterization by UV-Visible Spectroscopy
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Objective: To confirm the identity of the dye by its characteristic absorption spectrum and to determine its concentration.
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Instrumentation: A double-beam UV-Visible spectrophotometer.
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Procedure:
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Prepare a stock solution of the dye in deionized water.
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Prepare a series of dilutions to create a calibration curve.
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Scan the absorbance of a dilute solution from 300 to 800 nm to determine the λmax.
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Measure the absorbance of the sample solution at the λmax.
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The concentration can be determined using the Beer-Lambert law (A = εbc), where A is absorbance, ε is the molar absorptivity, b is the path length, and c is the concentration.
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3. Structural Confirmation by Infrared (IR) Spectroscopy
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Objective: To confirm the presence of key functional groups in the dye molecule.
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Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
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Sample Preparation: Prepare a KBr pellet by mixing a small amount of the dry dye powder with potassium bromide and pressing it into a transparent disk.
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Analysis: Acquire the IR spectrum and identify characteristic absorption bands for functional groups such as -OH, -NH, -SO₃H, and the azo group (-N=N-).
Caption: Analytical workflow for quality control of C.I. Direct Violet 66.
Conclusion
C.I. Direct Violet 66 is a commercially important disazo dye with specific chemical and physical properties that make it suitable for certain applications, particularly in the coloring of cellulosic materials. Understanding its synthesis, application, and analytical characterization is crucial for its effective and consistent use in research and industrial settings. The experimental protocols provided in this guide offer a detailed framework for the preparation and analysis of this dye, catering to the needs of researchers and scientists in the field. As with any chemical process, appropriate safety precautions should be taken when handling the reagents and carrying out the described procedures.
